2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
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Overview
Description
“2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide” is a complex organic compound that features a combination of sulfonyl, pyrimidinyl, thio, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinyl core, followed by the introduction of the sulfonyl and thio groups, and finally the acetamide moiety. Common reagents used in these steps include bromine, chlorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its functional groups provide multiple sites for further chemical modifications.
Biology
In biological research, the compound might be investigated for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
- 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide
Uniqueness
The uniqueness of “2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and fluorine atoms, along with the sulfonyl and thio groups, could result in distinct physicochemical properties and interactions with biological targets.
Properties
Molecular Formula |
C18H12BrClFN3O4S2 |
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Molecular Weight |
532.8 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H12BrClFN3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-11-3-6-14(21)13(20)7-11/h1-8H,9H2,(H,23,25)(H,22,24,26) |
InChI Key |
LEHJKXJBQMNLIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl)Br |
Origin of Product |
United States |
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